molecular formula C9H6BrClN2O B567274 6-Bromo-4-chloro-7-methoxyquinazoline CAS No. 1256955-27-7

6-Bromo-4-chloro-7-methoxyquinazoline

Cat. No. B567274
M. Wt: 273.514
InChI Key: LLYBHWVYJORNHB-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O . It has an average mass of 273.514 Da and a monoisotopic mass of 271.935211 Da .


Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline involves heating a mixture to 80 °C for 2 hours, then concentrating it. The residue is partitioned with ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase is washed with brine then dried over anhydrous sodium sulfate, filtered and concentrated to give 6-bromo-4-chloro-7-methoxyquinazoline (36 mg, 62% yield) as a brown solid .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-7-methoxyquinazoline consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-7-methoxyquinazoline has a density of 1.7±0.1 g/cm3, a boiling point of 371.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.4±3.0 kJ/mol and a flash point of 178.5±26.5 °C . The compound has a molar refractivity of 59.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 162.1±3.0 cm3 .

Scientific Research Applications

Antimalarial and Antiviral Properties

6-Bromo-4-chloro-7-methoxyquinazoline, while not directly mentioned, falls under the chemical family of quinolines, which have been extensively researched for their potential in treating various diseases. Chloroquine (CQ) and its derivatives, as part of the quinoline family, have been widely known for their antimalarial effects. Recent studies have explored the biochemical properties of these compounds, leading to their repurposing for the management of infectious and noninfectious diseases, including their potential application in cancer therapy when used as part of a combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antioxidant Activity

The exploration of antioxidants for their health benefits has led to the examination of various compounds, including quinolines. Analytical methods to determine the antioxidant activity of such compounds highlight their significance in fields ranging from food engineering to medicine. These methods include the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, which assess the capability of compounds to act against oxidative stress (Munteanu & Apetrei, 2021).

Environmental Remediation

Quinoline derivatives have also been studied for their application in environmental remediation. The degradation of organic pollutants, which are often challenging due to their recalcitrant nature, can be addressed using enzymes in the presence of redox mediators. This enzymatic approach enhances the degradation efficiency of pollutants, showcasing the potential of quinoline compounds in treating industrial effluents and contributing to environmental sustainability (Husain & Husain, 2007).

Anticancer Research

The anticancer properties of quinoline derivatives have been a subject of interest due to their ability to chelate metals and interact with various biological targets. Studies on 8-hydroxyquinoline and its derivatives have shown promising results in the development of novel drug molecules for the treatment of life-threatening diseases, including cancer. These compounds' metal chelation properties further enhance their potential as drug candidates for various therapeutic targets (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

6-bromo-4-chloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBHWVYJORNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-7-methoxyquinazoline

Synthesis routes and methods

Procedure details

6-bromo-7-methoxyquinazolin-4(3H)-one (53 mg, 0.21 mmol) was taken into thionyl chloride (1.5 mL) followed by addition of catalytic DMF. The mixture was heated to 80° C. for 2 h then concentrated. The residue was partitioned with ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase was washed with brine then dried over anhydrous sodium sulfate, filtered and concentrated to give 6-bromo-4-chloro-7-methoxyquinazoline (36 mg, 62% yield) as a brown solid. MS (EI) for C9H6BrClN2O: 275 (MH+).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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